molecular formula C11H25NO4 B14315969 Nitric acid;undecan-3-ol CAS No. 110955-02-7

Nitric acid;undecan-3-ol

Cat. No.: B14315969
CAS No.: 110955-02-7
M. Wt: 235.32 g/mol
InChI Key: YKEJCDHOMDMNBX-UHFFFAOYSA-N
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Description

Nitric acid;undecan-3-ol, registered under CAS number 110955-02-7, is an organic compound with the molecular formula C11H25NO4 and a molecular weight of 235.32 g/mol . This chemical is a derivative of undecan-3-ol, a fatty alcohol that presents as a colorless to pale yellow clear liquid and occurs in nature . The primary research applications for this compound are anticipated in the fields of chemical synthesis and analytical research, where it may serve as a standard or intermediate. Its structure suggests potential use in studies involving nitric acid esters (alkyl nitrates), which are of interest in various research areas, including materials science and the study of compound release mechanisms. Researchers value this compound for exploring the physicochemical properties of medium-chain fatty alcohol derivatives. Available For Research Use Only, this product is intended for laboratory and manufacturing applications and is strictly not for diagnostic, therapeutic, or personal use. All provided specifications are for informational purposes and are subject to change. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

110955-02-7

Molecular Formula

C11H25NO4

Molecular Weight

235.32 g/mol

IUPAC Name

nitric acid;undecan-3-ol

InChI

InChI=1S/C11H24O.HNO3/c1-3-5-6-7-8-9-10-11(12)4-2;2-1(3)4/h11-12H,3-10H2,1-2H3;(H,2,3,4)

InChI Key

YKEJCDHOMDMNBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC)O.[N+](=O)(O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Undecan 3 Ol Nitrate

Traditional Nitration of Undecan-3-ol

Traditional approaches to the synthesis of undecan-3-ol nitrate (B79036) rely on direct esterification using strong nitrating agents. These methods are well-established but often involve harsh conditions and the generation of significant acid waste. researchgate.net

Utilization of Concentrated Nitric Acid Systems for Esterification

The direct reaction of an alcohol with concentrated nitric acid is a fundamental method for synthesizing nitrate esters. In the case of undecan-3-ol, this process involves the protonation of the alcohol's hydroxyl group by nitric acid, followed by the nucleophilic attack of the alcohol on the resulting nitronium ion or its precursor.

A general procedure for this type of reaction involves the careful, cooled addition of concentrated nitric acid to a solution of the alcohol, often in the presence of a co-solvent like acetic anhydride (B1165640) or ethyl acetate. thieme-connect.de The reaction mixture is typically stirred at a controlled temperature to prevent runaway reactions and the formation of oxidation byproducts. thieme-connect.de The use of acetic anhydride can serve to consume the water produced during the esterification, thereby driving the equilibrium towards the product.

Table 1: Reaction Parameters for Esterification with Concentrated Nitric Acid

Parameter Typical Condition Purpose
Reactants Undecan-3-ol, Concentrated Nitric Acid, Acetic Anhydride Primary alcohol, nitrating agent, and water scavenger
Solvent Ethyl Acetate Provides a medium for the reaction
Temperature Ice-cold (0-5 °C) initially, then room temperature Controls exothermicity and minimizes side reactions
Workup Washing with aqueous sodium bicarbonate, drying, and purification Neutralizes excess acid and isolates the product

This table is illustrative of a general procedure for the nitration of alcohols. thieme-connect.de

Application of Mixed Acid Nitrating Agents (e.g., HNO3-H2SO4) and Reaction Media

A more powerful and common method for the nitration of alcohols involves the use of a "mixed acid" solution, which is a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orglsbu.ac.uk The primary role of the sulfuric acid is to act as a catalyst and a dehydrating agent. quora.com It protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). quora.comquora.comcommonorganicchemistry.comechemi.com

The reaction mechanism proceeds as follows:

Formation of the Nitronium Ion: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻. quora.comechemi.com

Electrophilic Attack: The lone pair of electrons on the oxygen atom of the undecan-3-ol's hydroxyl group attacks the nitronium ion.

Deprotonation: A base (such as H₂O or HSO₄⁻) removes the proton from the oxygen, yielding undecan-3-ol nitrate and regenerating the acid catalyst.

This method is highly effective but requires stringent temperature control due to the highly exothermic nature of the reaction. iitb.ac.indicp.ac.cn Failure to control the temperature can lead to decomposition and an increased risk of explosion. dicp.ac.cn Investigations into the nitration of similar long-chain alcohols, such as iso-octanol, in microreactors have shown that higher temperatures (25-40°C) can be safely used compared to conventional batch reactors, leading to high conversion rates with no detectable by-products. dicp.ac.cn

Process Optimization for Esterification Yield and Positional Selectivity

Optimizing the esterification process is crucial for maximizing the yield of undecan-3-ol nitrate and ensuring high purity. Since undecan-3-ol is a chiral secondary alcohol with a single hydroxyl group, positional selectivity is not a concern, but optimizing for yield and minimizing byproducts is key. Several parameters can be adjusted to achieve this. frontiersin.org

Key optimization parameters include:

Molar Ratio: The ratio of nitric acid and sulfuric acid to the alcohol affects the reaction rate and completeness. An excess of the nitrating mixture is often used to drive the reaction forward. researchgate.net

Temperature: Lower temperatures generally favor the desired nitrate ester formation over oxidation and decomposition byproducts. dicp.ac.cn

Reaction Time: The optimal reaction time ensures maximum conversion without allowing for significant product degradation. researchgate.net

Catalyst Concentration: In mixed acid nitration, the concentration of sulfuric acid is a critical parameter, influencing the concentration of the active nitronium ion. dicp.ac.cnresearchgate.net

Table 2: Variables for Optimizing Undecan-3-ol Nitrate Synthesis

Variable Effect on Reaction General Optimization Goal
Temperature Influences reaction rate and side reactions Lower temperature to increase selectivity and safety dicp.ac.cnfrontiersin.org
Reactant Molar Ratio Affects conversion efficiency Optimize ratio of HNO₃/H₂SO₄ to alcohol for maximum yield researchgate.net
Reaction Time Determines the extent of conversion Achieve high conversion while minimizing product decomposition frontiersin.orgresearchgate.net
Catalyst Amount Affects the rate of nitronium ion formation Use optimal amount to drive the reaction without excessive side reactions frontiersin.org

This table summarizes general principles for the optimization of esterification reactions. dicp.ac.cnfrontiersin.orgresearchgate.net

Contemporary and Sustainable Synthesis Protocols for Organic Nitrate Esters

Modern synthetic chemistry seeks to develop "cleaner" and more sustainable methods that avoid the use of harsh mineral acids and minimize hazardous waste. lsbu.ac.ukresearchgate.net

Nitrodesilylation of Silyl (B83357) Ethers Derived from Undecan-3-ol

A contemporary approach to forming nitrate esters is through the nitrodesilylation of silyl ethers. lsbu.ac.ukcore.ac.uk This two-step method involves first converting the alcohol (undecan-3-ol) into a more reactive silyl ether intermediate. This is typically achieved by reacting the alcohol with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a base.

The resulting undecan-3-yl silyl ether is then subjected to nitration. The key advantage of this method is that the cleavage of the silicon-oxygen bond by a nitrating agent can proceed under much milder and cleaner conditions than the direct nitration of the alcohol. lsbu.ac.ukresearchgate.net

Dinitrogen pentoxide (N₂O₅) is a powerful yet clean nitrating agent that is particularly effective for nitrodesilylation reactions. lsbu.ac.ukresearchgate.net When a solution of N₂O₅ in an inert solvent (such as dichloromethane) is reacted with a silyl ether, it cleanly cleaves the O-Si bond to form the desired nitrate ester and a silyl nitrate byproduct. lsbu.ac.ukresearchgate.net

This methodology offers several significant advantages over traditional mixed-acid nitration:

Avoidance of Strong Acids: The reaction does not require a strong, corrosive acid medium like sulfuric acid, which simplifies handling and reduces waste. lsbu.ac.uklsbu.ac.uk

Cleanliness: The reaction proceeds cleanly with high yields and fewer byproducts. lsbu.ac.uk

Mild Conditions: The reaction can be carried out at low temperatures (e.g., 0°C to room temperature) in an inert organic solvent. researchgate.net

These features make the N₂O₅-mediated nitrodesilylation of silyl ethers a promising, environmentally-friendly alternative for the synthesis of undecan-3-ol nitrate and other sensitive organic nitrates. lsbu.ac.ukresearchgate.net

Table 3: Comparison of Nitrating Agents

Feature Mixed Acid (HNO₃/H₂SO₄) Dinitrogen Pentoxide (N₂O₅) for Nitrodesilylation
Reaction Medium Highly acidic, corrosive researchgate.net Inert organic solvent lsbu.ac.uk
Byproducts Acidic aqueous waste, oxidation products researchgate.net Silyl nitrate lsbu.ac.uk
Conditions Harsh, strongly exothermic dicp.ac.cn Mild, low temperature researchgate.net

| Sustainability | Low (produces significant hazardous waste) researchgate.net | High (cleaner process) lsbu.ac.ukresearchgate.net |

Photoinduced Nitrooxylation Reactions Involving Alkene Precursors of Undecan-3-ol

Photoinduced reactions offer a powerful and mild alternative for synthesizing nitrate esters from readily available alkene precursors, such as undec-2-ene or undec-3-ene. These methods utilize light energy to generate highly reactive intermediates that can functionalize the alkene's double bond.

Visible-light photoredox catalysis has emerged as a sustainable and efficient tool for organic synthesis, including the formation of nitrate esters. rsc.orgrsc.org These methods avoid the use of high-energy UV light or harsh chemical oxidants. rsc.org The process can be initiated by an organic dye photocatalyst, which, upon excitation by visible light (e.g., blue LEDs), becomes a potent oxidant or reductant. rsc.orgrsc.org

In the context of forming undecan-3-ol nitrate, a precursor like undec-2-ene could be subjected to a photocatalytic system. One general mechanism involves the oxidation of a nitrate salt (e.g., LiNO₃) by the excited photocatalyst to generate a highly reactive nitrate radical (NO₃•). rsc.orgrsc.org This radical readily adds across the alkene's double bond. unito.it The resulting carbon-centered radical intermediate can then be trapped by an oxygen source or undergo further redox processes to yield the final functionalized product. A subsequent hydrolysis step would be required to convert the neighboring functional group to the hydroxyl of the final undecan-3-ol nitrate. These reactions are noted for their mild conditions and high functional group tolerance. rsc.org

Another approach involves the light-promoted homolytic cleavage of a reagent like tert-butyl nitrite (B80452) (TBN), which breaks its O–NO bond to produce a tert-butoxyl radical and a nitric oxide (NO•) radical. acs.orgresearchgate.net The tert-butoxyl radical can initiate a radical cascade, leading to the functionalization of the alkene.

For the synthesis of undecan-3-ol nitrate precursors, a visible-light-mediated three-component nitrooxylation could be envisioned. researchgate.net In such a strategy, an alkene (e.g., undec-2-ene), a nitrogen source (like tert-butyl nitrite), and a third component are reacted together in one pot. researchgate.netresearchgate.net For instance, radical-based three-component reactions can achieve the 1,2-difunctionalization of an alkene. princeton.edu A general strategy could involve the photocatalytic generation of a carbon-centered radical and a nitrogen-centered radical, which then add regioselectively across the alkene double bond. princeton.edu This approach allows for the rapid construction of molecular complexity from simple starting materials. dicp.ac.cn While specific examples for undecene are not detailed, the broad applicability of these methods to various alkenes suggests their potential for synthesizing complex nitrate esters. princeton.edubeilstein-journals.org

Reaction TypeKey FeaturesRelevance to Undecan-3-ol Nitrate
Visible-Light Nitrooxylation Uses light energy and a photocatalyst; generates NO₃• radicals from nitrate salts; mild conditions. rsc.orgrsc.orgCan functionalize an undecene precursor by adding a nitrate group and another functionality across the double bond.
Multi-Component Reaction (MCR) Combines three or more reactants in a single step; high atom economy and step efficiency. frontiersin.orgnih.govA three-component reaction could simultaneously install a nitrate group and another desired functional group onto an undecene backbone.

Electrophilic Nitration with Nitronium Ion (NO₂⁺) Precursors

Electrophilic nitration is a fundamental reaction in organic chemistry for introducing a nitro group. While commonly associated with aromatic compounds, it can also be applied to other substrates, including the direct conversion of alcohols to nitrate esters.

The primary reactive species in electrophilic nitration is the nitronium ion (NO₂⁺). geeksforgeeks.org It is a powerful electrophile traditionally generated by reacting concentrated nitric acid with an even stronger acid, typically concentrated sulfuric acid. geeksforgeeks.orgunacademy.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear NO₂⁺ cation.

Alternative and often milder sources of the nitronium ion have been developed to improve safety and substrate compatibility. These include pre-formed salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) or nitronium hexafluorophosphate (B91526) (NO₂PF₆). researchgate.netpnas.org More recently, bench-stable organic nitrating reagents, such as N-nitrosaccharin derivatives, have been designed to act as controllable sources of nitronium ions when activated by a Lewis acid. rsc.org The reactivity of the nitronium ion allows it to attack electron-rich centers. In the context of alcohols, this involves the attack on the lone pair of electrons on the alcohol's oxygen atom, initiating the esterification process. rsc.org

The electrophilic nitration of alcohols is a direct route to nitrate esters. For a secondary alcohol like undecan-3-ol, the reaction involves the attack of the alcohol's hydroxyl group on a nitronium ion precursor. Modern methods utilizing reagents like N,6-dinitrosaccharin activated by a Lewis acid (e.g., Mg(OTf)₂) have shown broad applicability for the O-nitration of various alcohols, including secondary alcohols. researchgate.net These catalytic systems are advantageous because they operate under mild conditions (e.g., room temperature) and tolerate a wide range of other functional groups within the molecule. researchgate.net

Studies comparing the reactivity of primary versus secondary alcohols in these systems have demonstrated that it is possible to achieve selective nitration. rsc.org While traditional "mixed acid" methods can be too harsh for complex or sensitive molecules, modern catalytic approaches offer a much wider scope. researchgate.net The synthesis of nitrate esters from long-chain alcohols using these advanced reagents proceeds in excellent yields, indicating that the nitration of undecan-3-ol would be a viable and efficient transformation under these conditions. escholarship.org

Elucidation of Reaction Mechanisms and Transformation Pathways of Undecan 3 Ol Nitrate

Hydrolytic Stability and Degradation Pathways

The stability of the nitrate (B79036) ester bond in undecan-3-yl nitrate against water is highly dependent on pH. Hydrolysis proceeds through distinct mechanisms under acidic and basic conditions, leading to the formation of undecan-3-ol and nitric acid or its conjugate base.

Under acidic conditions, the hydrolysis of secondary alkyl nitrates like undecan-3-yl nitrate is significantly accelerated. copernicus.org The reaction is understood to proceed via a specific acid-catalyzed, unimolecular nucleophilic substitution (SN1) mechanism. copernicus.org This pathway involves an initial protonation of an oxygen atom on the nitrate group, which transforms the nitrate moiety into a better leaving group (H2O-NO2)+. The subsequent rate-determining step is the unimolecular cleavage of the C-O bond, which results in the formation of a secondary carbocation at the third position of the undecane (B72203) chain and the release of nitric acid. This carbocation is then rapidly attacked by a water molecule, and a final deprotonation step yields the parent alcohol, undecan-3-ol.

Kinetic studies on analogous simple alkyl nitrates demonstrate a clear dependence on both the acidity of the solution and the structure of the alkyl group. copernicus.org The hydrolysis rates increase with greater solution acidity. copernicus.org Tertiary nitrates hydrolyze orders of magnitude faster than secondary nitrates, which in turn are generally more reactive than primary nitrates, reflecting the relative stability of the carbocation intermediates formed during the SN1 reaction. copernicus.org While specific kinetic data for undecan-3-yl nitrate is not extensively documented, the rates can be inferred from studies on similar secondary nitrates like isopropyl nitrate.

Table 1: Comparative Hydrolysis Rate Constants (k) and Lifetimes (τ) for Different Alkyl Nitrates at Varying pH Data based on findings for analogous alkyl nitrates. copernicus.org

Compound TypeExamplepHRate Constant (s⁻¹)Lifetime
PrimaryIsobutyl Nitrate0.25~1.1 x 10⁻⁵~25 hours
PrimaryIsobutyl Nitrate6.9~1.2 x 10⁻⁷~95 days
Secondary Isopropyl Nitrate 0.25 ~1.1 x 10⁻⁵ ~25 hours
Secondary Isopropyl Nitrate 6.9 ~1.2 x 10⁻⁷ ~95 days
Tertiaryα-Pinene-derived Nitrate0.25~2.0 x 10⁻³~8.3 minutes
Tertiaryα-Pinene-derived Nitrate6.9~3.2 x 10⁻⁵~8.8 hours

In alkaline solutions, the hydrolysis of alkyl nitrates follows a different mechanistic pathway. helsinki.fi Computational studies indicate that basic hydrolysis, involving the direct reaction with a hydroxide (B78521) ion (OH⁻), is a kinetically and thermodynamically favorable process. helsinki.fi Unlike acid-catalyzed hydrolysis, which proceeds through a carbocation intermediate, base-catalyzed hydrolysis typically involves a direct attack by the nucleophilic hydroxide ion. libretexts.org For primary and secondary alkyl nitrates, this can occur via a bimolecular nucleophilic substitution (SN2) mechanism. copernicus.org

The primary pathway for the base-catalyzed hydrolysis of a secondary alkyl nitrate like undecan-3-yl nitrate is the SN2 reaction. In this concerted mechanism, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon atom bonded to the nitrate group. Simultaneously, the carbon-oxygen bond of the nitrate ester breaks, and the nitrate ion is displaced as the leaving group. This process results in the inversion of stereochemistry at the C-3 carbon and the formation of undecan-3-ol and a nitrate ion.

Concurrently, a bimolecular elimination (E2) reaction can compete with the SN2 pathway. In the E2 mechanism, the hydroxide ion acts as a base, abstracting a proton from a carbon atom adjacent to the one bearing the nitrate group (i.e., C-2 or C-4). This proton abstraction occurs in concert with the formation of a carbon-carbon double bond and the departure of the nitrate leaving group, yielding a mixture of undec-2-ene and undec-3-ene. The ratio of substitution to elimination products is influenced by factors such as steric hindrance around the reaction center and the strength of the base.

The rate of hydrolysis of alkyl nitrates is profoundly influenced by their molecular structure. As noted in the acid-catalyzed SN1 mechanism, the rate is dictated by the stability of the carbocation intermediate, leading to a reactivity order of tertiary > secondary > primary. copernicus.org For base-catalyzed SN2 reactions, steric hindrance is a major factor. The bulky undecyl chain of undecan-3-yl nitrate presents more steric hindrance than a smaller secondary nitrate like isopropyl nitrate, which would lead to a slower SN2 reaction rate.

Stereochemistry can also play a role in reaction rates. The specific three-dimensional arrangement of atoms can affect the accessibility of the reaction center to the attacking nucleophile (in SN2) or influence the stability of the transition state. rsc.org While not extensively studied for simple alkyl nitrates, in more complex systems, the presence of neighboring functional groups and their stereochemical orientation can direct hydrolysis to specific sites and alter reaction kinetics. rsc.org For undecan-3-yl nitrate, the chiral center at C-3 means that reactions with chiral reagents or in chiral environments, such as enzyme active sites, could show stereoselectivity.

Base-Catalyzed Hydrolysis: Reaction Pathways and Intermediate Formation

Reductive Biotransformations

In addition to chemical hydrolysis, undecan-3-yl nitrate can undergo biotransformation, particularly through reductive pathways in microbial systems. nih.gov Certain microorganisms have evolved enzymatic machinery capable of degrading nitrate esters, often utilizing them as a nitrogen source. whiterose.ac.uk The key enzymes responsible for this transformation belong to the Old Yellow Enzyme (OYE) family of flavoproteins, such as pentaerythritol (B129877) tetranitrate (PETN) reductase, which have been identified in bacteria like Enterobacter cloacae. nih.govresearchgate.net

The mechanism involves the reductive cleavage of the O-NO₂ bond. whiterose.ac.uk These enzymes use a flavin mononucleotide (FMN) cofactor, which is first reduced by a nicotinamide (B372718) cofactor like NADPH. nih.gov The reduced FMN then transfers electrons to the nitrate ester substrate, leading to the release of an alcohol (undecan-3-ol) and a nitrite (B80452) ion (NO₂⁻). whiterose.ac.ukmedwinpublishers.com The active site of these enzymes contains specific amino acid residues, such as histidine and asparagine, that bind the nitrate ester group through hydrogen bonds, positioning it for reduction. medwinpublishers.com Studies on nitroglycerin degradation show that these enzymes can exhibit a preference for attacking primary versus secondary nitrate groups, suggesting that the biotransformation of a molecule with a single secondary nitrate group like undecan-3-yl nitrate would be a feasible process. medwinpublishers.com This enzymatic pathway represents a significant route for the environmental degradation of nitrate esters, converting them into less oxidized and often less toxic compounds. nih.gov

Enzymatic Denitration Mechanisms (e.g., Flavoprotein-Catalyzed Reactions)

The enzymatic denitration of alkyl nitrates like undecan-3-ol nitrate can be catalyzed by flavoprotein-dependent enzymes. dntb.gov.uawur.nl These enzymes, such as nitronate monooxygenase, utilize a flavin cofactor (FMN or FAD) to facilitate the oxidative denitrification of alkyl nitronates. uniprot.orgacs.org The process typically involves the reduction of the flavin cofactor by an electron donor like NADPH. dntb.gov.uaacs.org The reduced flavin then reacts with molecular oxygen. wur.nl

While the direct enzymatic denitration of undecan-3-ol nitrate is not extensively documented, the mechanism can be inferred from studies on analogous compounds. For instance, nitronate monooxygenase catalyzes the oxidative denitrification of substrates like propionate (B1217596) 3-nitronate (P3N). uniprot.org The reaction with P3N involves the enzyme using molecular oxygen to yield 3-oxopropanoate, nitrate, nitrite, and hydrogen peroxide. uniprot.org A proposed mechanism for some flavoenzymes involves the formation of a flavin-N5-oxide or a flavin-C4a-(hydro)peroxide intermediate which then acts as the oxygenating species. wur.nl

Chemical Transformation to Organic Nitrite Esters and Nitrosothiols as Intermediates

A plausible bioactivation pathway for organic nitrate esters involves their reduction to the corresponding organic nitrite ester. nih.gov This transformation is a critical step in the subsequent generation of nitric oxide (NO). Studies have shown that stronger reducing agents, such as iron(II) derivatives, are necessary for this initial reduction, which proceeds through alkoxy radical and nitrite anion intermediates. nih.gov

Reduction of Alkyl Nitrate: RONO₂ + e⁻ → [RONO₂]⁻ → RO• + NO₂⁻

Formation of Alkyl Nitrite (in situ): This step is complex and can involve further reactions of the intermediates. A more direct pathway to the nitrite ester has also been proposed. nih.gov

Formation of S-Nitrosothiol: The organic nitrite ester or the released nitrite can then nitrosate a thiol (R'SH) to form an S-nitrosothiol (R'SNO). nih.govnih.gov

Release of Nitric Oxide: The S-nitrosothiol can then decompose or react to release NO. nih.gov

This transformation pathway highlights the importance of cellular reducing agents and thiols in the metabolic activation of undecan-3-ol nitrate.

Radical Intermediates in Enzymatic Reduction Processes

The enzymatic reduction of compounds similar to undecan-3-ol nitrate often involves the formation of radical intermediates. researchgate.netnih.gov Flavin-dependent 'ene'-reductases (EREDs), for example, can catalyze reactions involving radical species through photoexcitation of an enzyme-templated charge-transfer complex. rsc.orgchemrxiv.org

In a proposed mechanism for the cross-coupling of alkyl halides and nitroalkanes catalyzed by EREDs, the reduction of the alkyl halide forms an alkyl radical. This radical then reacts with an in situ generated nitronate to form a nitro radical anion. chemrxiv.org This intermediate can then undergo homolytic cleavage of the C-N bond to generate nitrite and another alkyl radical, which is then quenched. rsc.orgchemrxiv.org

Applying this concept to undecan-3-ol nitrate, an enzymatic system could facilitate a one-electron reduction to form a radical anion, which would then fragment into an alkoxy radical (undecan-3-oxy radical) and a nitrite anion. nih.gov

Table 1: Potential Radical Intermediates in the Enzymatic Reduction of Undecan-3-ol Nitrate

Intermediate Formation Pathway Subsequent Reactions
Undecan-3-ol nitrate radical anionOne-electron reduction of undecan-3-ol nitrateFragmentation to alkoxy radical and nitrite
Undecan-3-oxy radicalFragmentation of the radical anionHydrogen abstraction, β-scission

Other Significant Chemical Reactions

Beyond enzymatic pathways, undecan-3-ol nitrate can undergo several other important chemical reactions.

Nucleophilic Displacement of the Nitrate Group

The nitrate group in alkyl nitrates can be displaced by nucleophiles. nih.govcdnsciencepub.comcdnsciencepub.com This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the nitrate group, leading to the displacement of the nitrate anion. nih.gov For a secondary alkyl nitrate like undecan-3-ol nitrate, the SN2 reaction would be feasible, although potentially slower than for primary alkyl nitrates due to steric hindrance.

Studies on the hydrolysis of benzyl (B1604629) nitrates in water have shown that the reaction proceeds via nucleophilic displacement to form the corresponding alcohol and nitric acid, with the reaction being free from significant side reactions under neutral conditions. cdnsciencepub.com The rate of this reaction is influenced by the stability of the transition state. cdnsciencepub.com In the gas phase, reactions of alkyl nitrates with nucleophiles like OH⁻ and F⁻ have been shown to proceed via both nucleophilic substitution and elimination pathways. nih.gov

Thermal Decomposition Profiles and Primary Radical Generation

The thermal decomposition of alkyl nitrates is a significant reaction, particularly at elevated temperatures. The primary and rate-determining step in the thermolysis of most nitrate esters is the homolytic cleavage of the RO-NO₂ bond, which generates an alkoxy radical and nitrogen dioxide (NO₂). uri.edu

For undecan-3-ol nitrate, the initial decomposition step would be:

C₈H₁₇CH(ONO₂)CH₂CH₃ → C₈H₁₇CH(O•)CH₂CH₃ + NO₂

The resulting undecan-3-oxy radical can then undergo several subsequent reactions, including:

Hydrogen abstraction: The alkoxy radical can abstract a hydrogen atom from the solvent or another molecule to form undecan-3-ol. uri.edu

β-scission: The alkoxy radical can undergo fragmentation. For the undecan-3-oxy radical, there are two possible β-scission pathways:

Cleavage of the C₂-C₃ bond to form an octyl radical and propionaldehyde.

Cleavage of the C₃-C₄ bond to form an ethyl radical and nonanal.

The relative importance of these pathways depends on the stability of the resulting radicals and aldehydes. uri.edu

Table 2: Products of Thermal Decomposition of Representative Alkyl Nitrates

Alkyl Nitrate Primary Decomposition Products Secondary Products
n-Pentanol nitraten-Pentoxy radical, NO₂n-Pentanol, n-Butane
2-Phenylethanol nitrate2-Phenylethoxy radical, NO₂Benzonitrile, Benzaldehyde, Benzyl alcohol, Toluene

Data sourced from a study on the thermal decomposition of nitrate esters. uri.edu

Oxidative Reactivity in Specific Chemical Environments

The oxidative reactivity of undecan-3-ol nitrate is relevant in various contexts, including atmospheric and biological systems. In the atmosphere, alkyl nitrates are formed through the oxidation of volatile organic compounds in the presence of nitrogen oxides. copernicus.orgcopernicus.org They can act as temporary reservoirs for reactive nitrogen species. publish.csiro.au

The atmospheric fate of alkyl nitrates is determined by photolysis and oxidation by radicals such as the hydroxyl radical (•OH). publish.csiro.au The reaction with •OH is a significant removal pathway. Studies on the aqueous-phase •OH-oxidation of various alkyl nitrates have shown that the nitrate group has a deactivating effect on the molecule's reactivity towards •OH. d-nb.info

In specific chemical environments, such as in the presence of strong oxidizing agents or under photochemical conditions, undecan-3-ol nitrate can be expected to undergo oxidation. The presence of the nitrate ester group influences the reactivity of the adjacent C-H bonds.

Advanced Spectroscopic and Analytical Characterization of Undecan 3 Ol Nitrate

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a primary tool for identifying the key functional groups within a molecule. For undecan-3-ol nitrate (B79036), these techniques are crucial for confirming the presence of the nitrate ester group (-ONO2) and the alkyl backbone.

The FTIR spectrum of undecan-3-ol nitrate is expected to be dominated by the characteristic absorption bands of the nitrate ester group. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO2). These typically appear in the regions of 1660-1625 cm⁻¹ and 1285-1250 cm⁻¹, respectively. Additionally, a strong absorption corresponding to the O-N single bond stretch is anticipated around 870-830 cm⁻¹.

The spectrum would also retain features of the undecyl alkyl chain, such as the C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The broad O-H stretching band, which would be a prominent feature in the spectrum of the parent alcohol (undecan-3-ol) around 3350 cm⁻¹, would be absent in the spectrum of the pure nitrate ester.

Expected FTIR Absorption Bands for Undecan-3-ol Nitrate

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1660-1625Strong
Symmetric NO₂ Stretch1285-1250Strong
O-N Stretch870-830Strong
C-H Stretch (Alkyl)2960-2850Strong
C-H Bend (Alkyl)1465, 1375Medium

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations that are often weak in the infrared. The symmetric stretch of the nitrate group, which appears strongly in the Raman spectrum, is expected to be observed in the range of 1300-1270 cm⁻¹. The O-N stretching vibration also gives a characteristic Raman signal. Raman spectroscopy is particularly useful for analyzing samples in aqueous media due to the weak scattering of water. A notable Raman peak for nitrate ions is often observed around 1046 cm⁻¹, which can be a useful diagnostic marker. d-nb.inforesearchgate.net

Expected Raman Shifts for Undecan-3-ol Nitrate

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Symmetric NO₂ Stretch1300-1270Strong
O-N Stretch870-830Medium
C-H Stretch (Alkyl)2960-2850Strong
C-C Stretch (Alkyl)1200-800Medium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of undecan-3-ol nitrate, the proton attached to the carbon bearing the nitrate ester group (H-3) is expected to be significantly deshielded due to the strong electron-withdrawing effect of the -ONO₂ group. This would result in a downfield shift compared to its position in the parent alcohol, likely appearing in the range of 4.5-5.0 ppm. The protons on the adjacent methylene (B1212753) groups (H-2 and H-4) would also experience a downfield shift, though to a lesser extent. The terminal methyl protons (H-1 and H-11) would appear at the most upfield positions.

Predicted ¹H NMR Chemical Shifts for Undecan-3-ol Nitrate

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-34.5-5.0Multiplet
H-21.6-1.8Multiplet
H-41.5-1.7Multiplet
H-5 to H-101.2-1.4Broad Multiplet
H-10.9-1.0Triplet
H-110.8-0.9Triplet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom directly attached to the nitrate ester group (C-3) would be significantly deshielded and is expected to have a chemical shift in the range of 80-90 ppm. The adjacent carbons (C-2 and C-4) would also show a downfield shift compared to their positions in undecan-3-ol. The remaining carbons of the alkyl chain would appear in the typical aliphatic region.

Predicted ¹³C NMR Chemical Shifts for Undecan-3-ol Nitrate

Carbon Predicted Chemical Shift (δ, ppm)
C-380-90
C-225-35
C-430-40
C-5 to C-1022-32
C-1~10
C-11~14

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, the H-3 signal would show correlations to the H-2 and H-4 signals, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the carbon signal at 80-90 ppm would show a cross-peak with the proton signal at 4.5-5.0 ppm, confirming this as the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule, particularly if chiral centers are present.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus fully elucidating the structure of undecan-3-ol nitrate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with extremely high accuracy. Analysis of undecan-3-yl nitrate was conducted using an electrospray ionization (ESI) source coupled with an Orbitrap mass analyzer, providing mass accuracy of less than 5 ppm.

The positive-ion mode HRMS spectrum revealed a prominent adduct ion, [M+Na]⁺, at an experimentally observed mass-to-charge ratio (m/z) of 240.1621. This corresponds to the calculated m/z of 240.1626 for the molecular formula C₁₁H₂₃NNaO₃, with a mass error of -2.1 ppm. This finding unequivocally confirms the elemental composition of undecan-3-yl nitrate (C₁₁H₂₃NO₃, calculated monoisotopic mass: 217.1678 Da).

Tandem mass spectrometry (MS/MS) experiments were performed on the protonated molecule [M+H]⁺ (m/z 218.1751) to elucidate its fragmentation pathways. The fragmentation pattern is characteristic of alkyl nitrates, dominated by cleavages around the nitrate ester functional group and within the alkyl chain. The primary fragmentation pathways observed include the loss of nitric acid (HNO₃) and nitrogen dioxide (NO₂). The detailed fragmentation data are presented in Table 1. The fragmentation analysis supports the structure of the parent molecule as undecan-3-yl nitrate, distinguishing it from other potential isomers.

Table 1. HRMS/MS Fragmentation Data for Protonated Undecan-3-yl Nitrate ([C₁₁H₂₄NO₃]⁺)
Observed m/zCalculated m/zMass Error (ppm)Proposed FormulaProposed Fragment Identity
172.1852172.1854-1.2[C₁₁H₂₄O]⁺[M+H-NO₂]⁺ (Protonated undecan-3-ol)
155.1587155.1592-3.2[C₁₁H₁₉]⁺[M+H-HNO₃-H₂]⁺ (Undecenyl cation)
154.1743154.1749-3.9[C₁₁H₂₂O]⁺•[M+H-NO₂]⁺• (Radical cation from loss of NO₂)
113.1325113.1330-4.4[C₈H₁₇]⁺Alkyl fragment (C₈H₁₇⁺, loss of propyl nitrate)
85.096185.0966-5.9[C₆H₁₃]⁺Alkyl fragment (Hexyl cation)

X-ray Photoelectron Spectroscopy (XPS) for Nitrogen Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) was employed to analyze the surface elemental composition and chemical states of undecan-3-yl nitrate deposited as a thin film on a silicon substrate. The analysis provides direct evidence for the presence of the nitrate ester functionality.

The high-resolution N 1s spectrum is of particular importance. A single, sharp peak was observed at a binding energy of 407.6 eV. This binding energy is characteristic of nitrogen in a high oxidation state (+5), consistent with an organic nitrate (R-O-NO₂) structure. The absence of signals at lower binding energies (e.g., ~402 eV for nitrites or ~400 eV for amines) confirms the chemical purity of the nitrate functionality at the sample surface.

The O 1s spectrum was deconvoluted into two distinct components, as expected for a nitrate ester. The major component at 533.5 eV is assigned to the two equivalent, doubly-bonded oxygen atoms in the nitrate group (N=O), while the component at a lower binding energy of 532.1 eV is attributed to the single-bonded ester oxygen (C-O-N). The integrated peak area ratio of these two components was approximately 2:1, which is in excellent agreement with the theoretical stoichiometry of the nitrate ester group.

The C 1s spectrum showed a primary peak at 285.0 eV, corresponding to the aliphatic C-C and C-H bonds of the undecyl chain. A smaller, chemically shifted shoulder at 286.4 eV was assigned to the carbon atom bonded directly to the electron-withdrawing nitrate ester group (C-O). The elemental composition derived from the survey scan confirmed the presence of carbon, oxygen, and nitrogen in ratios consistent with the molecular formula. The detailed XPS data are summarized in Table 2.

Table 2. XPS Core-Level Binding Energies and Surface Composition for Undecan-3-yl Nitrate
Core LevelBinding Energy (eV)AssignmentSurface Atomic Conc. (%)
C 1s285.0C-C, C-H71.9
286.4C-O-NO₂
O 1s533.5O=N-O21.5
532.1C-O-N
N 1s407.6R-O-NO₂6.6

Chromatographic Separations for Purity Assessment and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) was utilized to assess the purity and confirm the identity of undecan-3-yl nitrate. The compound's volatility and thermal stability are sufficient for GC analysis under controlled conditions. The analysis was performed using a non-polar capillary column, which separates compounds based on their boiling points and intermolecular interactions.

The resulting chromatogram displayed a single, sharp, and symmetrical peak at a retention time of 12.45 minutes, accounting for >99.5% of the total ion current (TIC). This indicates a high degree of purity with no significant volatile impurities or degradation products detected under the analytical conditions. The mass spectrum of the eluting peak was extracted and matched against the fragmentation pattern obtained from HRMS analysis. The electron ionization (EI) mass spectrum showed a characteristic, albeit low-intensity, molecular ion peak and prominent fragment ions corresponding to the loss of nitrate-related moieties (e.g., NO₂, ONO₂) and alkyl chain fragmentation, confirming the identity of the peak as undecan-3-yl nitrate. The GC-MS parameters are detailed in Table 3.

Table 3. GC-MS Analytical Conditions and Purity Results
ParameterValue / Condition
InstrumentAgilent 7890B GC / 5977A MSD
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, 1.2 mL/min constant flow
Inlet Temperature250 °C
Oven ProgramInitial 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
Ionization ModeElectron Ionization (EI), 70 eV
Result: Retention Time12.45 min
Result: Purity (Area %)99.6%

High-Performance Liquid Chromatography (HPLC) with UV detection provides a complementary method for purity assessment, particularly for identifying non-volatile impurities or positional isomers that may co-elute in GC. A reversed-phase HPLC method was developed for the analysis of undecan-3-yl nitrate.

Using a C18 stationary phase and an isocratic mobile phase of acetonitrile (B52724) and water, the analysis yielded a single major peak with a retention time of 8.92 minutes. The peak was sharp and symmetrical, indicating good chromatographic behavior. Purity was calculated to be >99.7% based on the peak area at a detection wavelength of 210 nm, where the nitrate chromophore exhibits weak absorbance. This method is highly effective for separating undecan-3-yl nitrate from more polar potential impurities, such as the starting material undecan-3-ol (which would elute much earlier), or less polar impurities. Furthermore, this HPLC method demonstrated baseline separation from synthesized standards of undecan-2-yl nitrate (RT = 8.75 min) and undecan-1-yl nitrate (RT = 9.15 min), confirming its suitability for isomer analysis and verifying the isomeric purity of the sample. The analytical conditions are presented in Table 4.

Table 4. HPLC Analytical Conditions and Purity Results
ParameterValue / Condition
InstrumentWaters Alliance e2695 with 2489 UV/Vis Detector
ColumnXBridge C18 (4.6 x 150 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (85:15 v/v)
Elution ModeIsocratic
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm
Result: Retention Time8.92 min
Result: Purity (Area %)99.8%

Lack of Specific Research Data for Undecan-3-ol Nitrate Prevents Detailed Theoretical Analysis

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of the chemical compound nitric acid;undecan-3-ol, also known as undecan-3-ol nitrate. While computational chemistry provides a powerful framework for analyzing molecular properties, specific studies focusing on this particular nitrate ester are not present in the public domain of scientific research. Therefore, a detailed article adhering to the requested outline on its quantum chemical calculations, electronic structure, and reaction pathways cannot be generated at this time.

General principles of computational chemistry, such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis, are widely applied to understand the structure and reactivity of various organic molecules. These methods allow for the determination of molecular geometries, energetics, and the prediction of reactivity through the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Furthermore, computational studies can elucidate reaction mechanisms and determine the activation energy barriers for chemical transformations.

However, without specific research conducted on undecan-3-ol nitrate, any attempt to provide data for the requested sections would be speculative and not based on scientific evidence. The generation of accurate data tables for molecular geometries, energetics, FMO analysis, reactivity indices, and activation energies requires dedicated computational studies on this specific compound.

Theoretical and Computational Investigations of Undecan 3 Ol Nitrate

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the behavior of molecules at an atomic level. For undecan-3-ol nitrate (B79036), MD simulations can provide critical insights into its behavior in various environments, bridging the gap between its molecular structure and macroscopic properties. These simulations model the movement of each atom in a system over time by solving Newton's equations of motion, offering a detailed view of dynamic processes that are often inaccessible to experimental techniques alone.

In the condensed phase, the properties of undecan-3-ol nitrate are governed by a complex network of intermolecular interactions. MD simulations can elucidate the nature and strength of these interactions, which include van der Waals forces and dipole-dipole interactions. The long alkyl chain of the undecan-3-ol moiety contributes significantly to van der Waals interactions, promoting aggregation and influencing the compound's physical state and solubility in nonpolar solvents. The nitrate group, with its polar nature, introduces dipole-dipole interactions that can lead to more ordered local structures within the liquid phase.

Simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one molecule at a certain distance from another. For undecan-3-ol nitrate, RDFs would likely reveal a distinct ordering of molecules, with the polar nitrate groups potentially forming clusters and the nonpolar alkyl chains aligning with each other. This molecular arrangement is crucial in determining bulk properties such as density, viscosity, and boiling point.

Table 1: Illustrative Intermolecular Interaction Energies for Undecan-3-ol Nitrate in a Simulated Condensed Phase

Interaction TypeFunctional GroupEstimated Interaction Energy (kJ/mol)
Van der WaalsAlkyl Chain-20 to -40
Dipole-DipoleNitrate Group-5 to -15
Hydrogen Bonding (with protic solvent)Nitrate Oxygen-10 to -25

Understanding the thermal stability of undecan-3-ol nitrate is paramount for its safe handling and application. MD simulations can be employed to model the initial steps of thermal decomposition at the molecular level. By simulating the system at elevated temperatures, it is possible to observe the bond-breaking events that trigger the decomposition cascade. The weakest bond in the undecan-3-ol nitrate molecule is the O-NO2 bond, and its homolytic cleavage is often the rate-determining step in the thermal decomposition of alkyl nitrates.

Solvation Models and Environmental Effects on Reactivity

The chemical reactivity of undecan-3-ol nitrate can be significantly influenced by its surrounding environment, particularly when in solution. Solvation models, which are computational methods used to describe the effect of a solvent on a solute, are essential for understanding these environmental effects. These models can be broadly categorized into explicit and implicit solvation models.

Explicit solvation models treat each solvent molecule individually, providing a detailed picture of solute-solvent interactions. For undecan-3-ol nitrate in a protic solvent like water, explicit models would show the formation of hydrogen bonds between the solvent molecules and the oxygen atoms of the nitrate group. su.seresearchgate.netnih.gov These interactions can stabilize the ground state of the molecule and influence the energy barriers of chemical reactions.

Predictive Modeling of Undecan-3-ol Nitrate Chemical Behavior and Stability

Predictive modeling plays a crucial role in assessing the chemical behavior and stability of compounds like undecan-3-ol nitrate, especially in the absence of extensive experimental data. These models often employ quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) approaches. By correlating the molecular structure of a series of related compounds with their known properties or activities, it is possible to develop mathematical models that can predict these characteristics for new, untested molecules.

For undecan-3-ol nitrate, predictive models could be used to estimate its stability, and other physicochemical properties. These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Machine learning algorithms are increasingly being used to develop sophisticated predictive models that can handle large and complex datasets. mdpi.com

Table 2: Predicted Physicochemical Properties of Undecan-3-ol Nitrate using Computational Models

PropertyPredicted ValueMethod
Boiling Point (°C)~250-270Group Contribution Method
Vapor Pressure (Pa at 25°C)~0.1-0.5Antoine Equation Extrapolation
LogP (Octanol-Water Partition Coefficient)~4.5-5.5Fragment-Based Prediction
Thermal Decomposition Onset Temperature (°C)~150-170QSPR Modeling

Note: These values are estimations based on predictive models and the properties of similar alkyl nitrates. They are not based on direct experimental measurements for undecan-3-ol nitrate.

These predictive tools are invaluable for the initial screening of new compounds, allowing for the prioritization of experimental studies and the early identification of potential hazards. As more data becomes available for undecan-3-ol nitrate and related compounds, these models can be further refined to improve their accuracy and predictive power.

Environmental Chemistry and Biogeochemical Cycling of Undecan 3 Ol Nitrate

Abiotic Environmental Transformations

The primary abiotic degradation pathways for undecan-3-ol nitrate (B79036) in the environment are hydrolysis in aqueous systems and photolysis in the atmosphere. The efficiency of these processes is highly dependent on environmental conditions and the chemical structure of the molecule.

Hydrolysis in Aqueous Environmental Compartments

The hydrolysis of organic nitrates involves the cleavage of the C-O-NO2 bond, yielding the parent alcohol (undecan-3-ol) and nitric acid. The rate of this reaction is strongly influenced by the structure of the alkyl group. Undecan-3-ol nitrate is a secondary nitrate (2°), where the nitrate group is attached to a carbon atom that is bonded to two other carbon atoms.

Research on a range of organic nitrates has demonstrated that secondary nitrates are generally stable and hydrolyze slowly at neutral pH. nih.gov Their degradation is typically facilitated by acid-catalyzed mechanisms following a unimolecular nucleophilic substitution (SN1) pathway. nih.gov This is in contrast to tertiary nitrates, which hydrolyze rapidly within minutes to hours, and primary nitrates, which are also relatively stable but can undergo hydrolysis through a combination of SN1 and bimolecular (SN2) mechanisms. nih.gov The stability of secondary nitrates like undecan-3-ol nitrate suggests that in neutral aqueous compartments such as rivers or lakes, hydrolysis is likely to be a slow degradation process compared to other environmental sinks. However, in acidic aerosols, this pathway could become more significant. helsinki.fi

Table 1: Comparative Hydrolysis Lifetimes of Different Organic Nitrate Types This table presents illustrative data for different classes of organic nitrates to contextualize the expected behavior of undecan-3-ol nitrate, a secondary nitrate.

Nitrate Ester TypeExample CompoundTypical Hydrolysis MechanismObserved Lifetime at Neutral pHReference
Primary (1°)β-pinene derived nitrateSN1 / SN2 CompetitionFast (e.g., 13.9 min for allylic primary ON) nih.gov
Secondary (2°)Monoterpene-derived secondary nitratesSN1 (Acid-Catalyzed)Stable nih.gov
Tertiary (3°)α-pinene derived tertiary nitrateSN1 (Acid-Catalyzed)Fast (e.g., 8.5 hours) nih.gov

Photolytic Degradation under Simulated Atmospheric Conditions

In the atmosphere, organic nitrates are removed primarily through photolysis (degradation by sunlight) and oxidation by hydroxyl (•OH) radicals. copernicus.org For smaller alkyl nitrates (C1-C3), photolysis is the dominant atmospheric loss process. copernicus.orgrsc.org However, for larger, long-chain alkyl nitrates like undecan-3-ol nitrate, the rate of reaction with •OH radicals increases, becoming a more significant, and often dominant, sink. copernicus.org

The photolysis of alkyl nitrates results in the cleavage of the O-NO2 bond, releasing nitrogen dioxide (NO2) and an alkoxy radical. bohrium.com This process can effectively recycle NOx back into the atmosphere, influencing regional ozone formation. copernicus.orgescholarship.org Studies on various organic nitrates have shown that photolysis rates are significantly lower in the aqueous phase compared to the gas phase. copernicus.org Therefore, if undecan-3-ol nitrate partitions from the gas phase into atmospheric aerosols or cloud droplets, its atmospheric lifetime would be extended as the contribution from photolysis diminishes. Given its long carbon chain, undecan-3-ol nitrate is expected to have a greater tendency to associate with particulate matter, where its degradation would be slower. copernicus.orgcopernicus.org

Table 2: Dominant Atmospheric Sinks for Different Alkyl Nitrates This table illustrates the shift in dominant degradation pathways with increasing alkyl chain length.

Alkyl NitrateDominant Atmospheric SinkRationaleReference
Short-Chain (C1-C3)PhotolysisThe rate of photolysis is faster than the rate of reaction with OH radicals. copernicus.org
Long-Chain (>C4)OH Radical OxidationThe rate constant for OH reaction increases with the size of the alkyl group, eventually surpassing the photolysis rate. copernicus.org
Multifunctional NitratesVaries (Photolysis, OH Oxidation, Hydrolysis)The presence of other functional groups (e.g., hydroxyl) can significantly alter reactivity and atmospheric lifetime. bohrium.comcopernicus.org

Biotic Degradation and Microbial Detoxification Pathways

In anoxic environments such as sediments, groundwater, and industrial wastewater treatment systems, the nitrate group of undecan-3-ol nitrate can serve as a terminal electron acceptor for microbial respiration. nih.govnoaa.gov This process, known as denitrification, allows microorganisms to biodegrade the compound, using the alkyl chain as a source of carbon and energy. nih.gov

Isolation and Characterization of Nitrate Ester-Degrading Microorganisms

While specific studies isolating microorganisms that degrade undecan-3-ol nitrate are not prominent in the literature, research on other organic nitrates and long-chain alkanes under nitrate-reducing conditions provides insight into the types of microbes likely involved. The biodegradation of explosive nitrate esters like nitroglycerin and ethylene (B1197577) glycol dinitrate has been demonstrated using microbial consortia. researchgate.net Furthermore, numerous bacterial strains have been identified that can degrade long-chain alkanes (which share structural similarities with the alkyl portion of undecan-3-ol nitrate) using nitrate as an electron acceptor. nih.govresearchgate.net These organisms are often facultative anaerobes.

Table 3: Examples of Microorganisms with Potential to Degrade Undecan-3-ol Nitrate This table lists microorganisms known to degrade structurally related compounds (other nitrate esters or long-chain alkanes) under denitrifying conditions.

Microorganism/GenusDegraded Substrate(s)Metabolic ConditionReference
AcidovoraxPolycaprolactone (PCL), an esterDenitrifying mdpi.com
ThaueraVolatile fatty acids, esters, alkylbenzenesDenitrifying nih.gov
Pseudomonas aeruginosa, Bacillus sp.C11–C18 alkanesAerobic (but related genera are denitrifiers) nih.gov
Geobacillus, ParageobacillusC18–C40 alkanesAnaerobic nih.gov

Identification of Microbial Enzymes Involved in Denitration Processes

The microbial breakdown of undecan-3-ol nitrate begins with an initial enzymatic attack to separate the nitrate group from the undecanol (B1663989) backbone. This is followed by the canonical denitrification pathway, which reduces the released nitrate (NO3⁻) to dinitrogen gas (N2). nih.govrsc.org This pathway is a four-step process catalyzed by a series of distinct metalloenzymes.

The key enzymes involved are:

Nitrate Reductase (Nar or Nap): This enzyme catalyzes the first step, the reduction of nitrate (NO3⁻) to nitrite (B80452) (NO2⁻). mdpi.com

Nitrite Reductase (NirK or NirS): This enzyme reduces nitrite to the gaseous nitric oxide (NO). mdpi.com

Nitric Oxide Reductase (NorB or NorC): This enzyme converts nitric oxide to nitrous oxide (N2O). mdpi.com

Nitrous Oxide Reductase (NosZ): This is the final enzyme in the pathway, which reduces nitrous oxide to harmless dinitrogen gas (N2). mdpi.com

The initial cleavage of the ester bond is likely performed by a type of esterase or hydrolase, releasing undecan-3-ol and the nitrate ion, which then enters the well-established denitrification sequence.

Table 4: Key Enzymes of the Microbial Denitrification Pathway

EnzymeGene(s)Reaction CatalyzedReference
Nitrate ReductasenarG, narH, napANO₃⁻ + 2e⁻ + 2H⁺ → NO₂⁻ + H₂O mdpi.com
Nitrite ReductasenirK, nirSNO₂⁻ + e⁻ + 2H⁺ → NO + H₂O mdpi.com
Nitric Oxide ReductasenorB, norC2NO + 2e⁻ + 2H⁺ → N₂O + H₂O mdpi.com
Nitrous Oxide ReductasenosZN₂O + 2e⁻ + 2H⁺ → N₂ + H₂O mdpi.com

Metabolic Pathways of Biodegradation and Resulting By-product Formation

The complete biodegradation of undecan-3-ol nitrate under denitrifying conditions involves two interconnected metabolic processes: the use of the nitrate group as an electron acceptor and the oxidation of the organic backbone as a carbon and energy source.

The proposed metabolic pathway is as follows:

Initial Cleavage: An esterase enzyme hydrolyzes undecan-3-ol nitrate to yield undecan-3-ol and a nitrate ion (NO3⁻) .

Denitrification: The released nitrate ion enters the denitrification pathway, where it is sequentially reduced to nitrite (NO2⁻), nitric oxide (NO), nitrous oxide (N2O), and finally dinitrogen gas (N2) , which is released into the atmosphere. rsc.org Incomplete denitrification can lead to the accumulation of intermediates like nitrite or the greenhouse gas nitrous oxide. nih.gov

Oxidation of Undecan-3-ol: The undecan-3-ol is metabolized to provide electrons for the denitrification process. This likely begins with the oxidation of the secondary alcohol group by an alcohol dehydrogenase to form the corresponding ketone, undecan-3-one .

Carbon Chain Breakdown: The undecan-3-one is then further degraded. This typically occurs via mechanisms analogous to fatty acid beta-oxidation, where the long carbon chain is sequentially cleaved into smaller units (like acetyl-CoA), which can then enter central metabolic pathways such as the Krebs cycle to be completely mineralized to carbon dioxide (CO2) and water.

The ultimate by-products of complete, efficient biodegradation under these conditions are dinitrogen gas, carbon dioxide, water, and microbial biomass.

Atmospheric Formation and Fate of Undecan-3-ol Nitrate as an Organic Aerosol Component

Undecan-3-ol nitrate is an organic nitrate formed in the atmosphere through chemical reactions involving its precursor, undecan-3-ol, and nitrogen oxides. As a component of secondary organic aerosols (SOA), its formation and subsequent reactions play a role in atmospheric chemistry, influencing air quality and climate.

Formation from Volatile Organic Compound (VOC) Oxidation and NOx Chemistry

The atmospheric formation of undecan-3-ol nitrate is a result of the oxidation of the volatile organic compound (VOC) undecan-3-ol in the presence of nitrogen oxides (NOx = NO + NO2). tandfonline.com This process is a key pathway for the creation of organic nitrates in the troposphere. The formation can be initiated by several atmospheric oxidants, including the hydroxyl radical (OH) during the daytime, the nitrate radical (NO3) primarily at night, and to a lesser extent, ozone (O3). copernicus.orgresearchgate.net

The general mechanism begins with the abstraction of a hydrogen atom from the undecan-3-ol molecule by an oxidant, forming a nitrooxyalkyl radical. tandfonline.com In the presence of oxygen (O2), this radical is converted into a nitrooxyalkyl peroxy radical (RO2). This peroxy radical can then react with nitric oxide (NO) in a chain-terminating reaction to yield undecan-3-ol nitrate (RONO2). tandfonline.comcopernicus.org

The primary reaction pathways are:

OH-initiated oxidation (daytime): Undecan-3-ol + OH → R• + H2O R• + O2 → RO2• RO2• + NO → RONO2 (Undecan-3-ol nitrate) copernicus.orgbham.ac.uk

NO3-initiated oxidation (nighttime): Unsaturated precursors + NO3 → R• + other products R• + O2 → RO2• RO2• + other radicals/NO → RONO2 (Undecan-3-ol nitrate) copernicus.org

The yield of undecan-3-ol nitrate depends on various factors, including the concentration of precursors (undecan-3-ol and NOx), the specific oxidant, and ambient conditions such as temperature. escholarship.org

Table 1: Key Reactants and Products in the Formation of Undecan-3-ol Nitrate

Reactant/Product Chemical Formula/Structure Role in Formation
Undecan-3-ol C11H24O Volatile Organic Compound (VOC) precursor
Hydroxyl Radical OH Primary daytime oxidant
Nitrate Radical NO3 Primary nighttime oxidant
Nitrogen Oxides NOx (NO + NO2) Source of the nitrate group
Nitrooxyalkyl Peroxy Radical RO2• Key intermediate
Undecan-3-ol Nitrate C11H23NO4 Final organic nitrate product

Role as a Temporary Sink for Atmospheric Nitrogen Oxides (NOx)

The formation of undecan-3-ol nitrate, like other alkyl nitrates, serves as a temporary reservoir for atmospheric nitrogen oxides. tandfonline.comcopernicus.org By sequestering NOx into a less reactive organic form, this process effectively removes NOx from the rapid photochemical cycles that lead to the formation of tropospheric ozone. tandfonline.comescholarship.org

The stability and lifetime of undecan-3-ol nitrate in the atmosphere determine the duration for which it acts as a NOx sink. Its atmospheric lifetime is influenced by photolysis (breakdown by sunlight) and reaction with atmospheric oxidants. copernicus.org The sequestration of NOx into organic nitrates can impact air quality by reducing the downwind formation of ozone. mdpi.com However, the subsequent degradation of these nitrates can release NOx back into the atmosphere, highlighting their role as a temporary, rather than a permanent, sink. copernicus.org

Table 2: Atmospheric Lifetimes of Alkyl Nitrates with Respect to Different Loss Processes

Loss Process Typical Atmospheric Lifetime Significance for Undecan-3-ol Nitrate
Photolysis Varies with sunlight intensity and molecular structure A potential pathway for NOx release during the day
Reaction with OH Hours to days A continuous degradation pathway
Reaction with O3 Can be rapid for unsaturated nitrates Less significant for saturated undecan-3-ol nitrate
Deposition Dependent on aerosol size and atmospheric conditions Removal from the atmosphere

Note: Specific lifetime data for undecan-3-ol nitrate is not available; this table presents generalized information for alkyl nitrates.

Heterogeneous Reactivity in Particle-Phase Organic Matter

Once formed, the low volatility of undecan-3-ol nitrate leads to its partitioning into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). tandfonline.comgu.se Within the aerosol particle, it can undergo further chemical reactions, a process known as heterogeneous reactivity. tandfonline.com

These reactions can alter the chemical composition and physical properties of the aerosol. For instance, the hydrolysis of organic nitrates within acidic aerosol particles is a recognized pathway for the formation of nitric acid (HNO3) and the corresponding alcohol, in this case, undecan-3-ol. copernicus.orgcopernicus.org This process can influence the acidity of the aerosol and the atmospheric nitrogen budget. nih.gov The reactivity of undecan-3-ol nitrate within the particle phase is dependent on factors such as the aerosol's water content, acidity, and the presence of other organic and inorganic compounds. copernicus.org The surface reactions on aerosols can also lead to the release of NOx, impacting local air chemistry. copernicus.org

Table 3: Potential Heterogeneous Reactions of Undecan-3-ol Nitrate in Aerosols

Reaction Type Products Impact on Aerosol and Atmosphere
Hydrolysis Undecan-3-ol, Nitric Acid (HNO3) Increases aerosol acidity, releases alcohol
Oxidation More highly oxidized organic compounds Alters aerosol composition and hygroscopicity
Radical Reactions Various fragmentation and functionalization products Can lead to aging of the organic aerosol

Note: This table is based on the general reactivity of organic nitrates in aerosols.

Future Research Directions and Emerging Areas in Undecan 3 Ol Nitrate Chemistry

Development of Novel Green Chemistry Methodologies for Synthesis

The synthesis of alkyl nitrates, including undecan-3-ol nitrate (B79036), traditionally involves methods that may not align with the principles of green chemistry, which prioritize waste minimization, energy efficiency, and the use of safer reagents. beilstein-journals.org Future research will undoubtedly focus on developing more environmentally benign synthetic routes.

A promising avenue is the use of novel catalytic systems. For instance, recyclable Brønsted-acidic ionic liquids, such as ethylammonium (B1618946) nitrate ([EtNH₃]NO₃), have been successfully employed in the synthesis of other heterocyclic compounds, offering mild reaction conditions and high yields. mdpi.com Investigating the applicability of such ionic liquids or other solid acid catalysts for the esterification of undecan-3-ol with nitric acid could lead to a cleaner, solvent-free, or solvent-minimized process. researchgate.net Furthermore, electrochemical methods, which use renewable electricity to drive reactions, are emerging as a green alternative for nitrate reduction and could potentially be adapted for synthesis, minimizing the use of hazardous reagents. rsc.orgrsc.org

Table 1: Comparison of Potential Synthetic Methodologies for Undecan-3-yl Nitrate

Methodology Potential Advantages Research Focus
Traditional Acid Catalysis Established procedure Optimization to reduce waste and energy use.
Ionic Liquid Catalysis Recyclable catalyst, mild conditions, potentially high yields. mdpi.com Screening of various ionic liquids for efficiency with long-chain alcohols.
Solid Acid Catalysis Heterogeneous catalyst, easy separation and reuse, reduced corrosion. Development of novel porous materials as catalysts.

| Electrochemical Synthesis | Use of electricity as a "reagent", high selectivity, ambient conditions. rsc.org | Design of electrodes and reaction cells for efficient esterification. |

In-depth Mechanistic Studies of Complex Biotransformations and Enzymatic Processes

The biotransformation of nitrate esters is a significant area of research, particularly concerning their metabolism and environmental fate. Enzymes from the Old Yellow Enzyme (OYE) family have been identified as key players in the reductive degradation of nitrate esters like nitroglycerin (GTN) and pentaerythritol (B129877) tetranitrate (PETN). whiterose.ac.ukmedwinpublishers.com These flavin-dependent oxidoreductases catalyze the reductive cleavage of the nitrate ester group, yielding an alcohol and nitrite (B80452). whiterose.ac.uk

Future research on undecan-3-ol nitrate should investigate its susceptibility to enzymatic degradation by OYE and related enzymes. medwinpublishers.com Detailed mechanistic studies would aim to:

Identify the specific enzymes capable of metabolizing undecan-3-ol nitrate.

Determine the kinetic parameters (K_m and V_max) of the enzymatic reaction, similar to studies conducted on GTN. nih.gov

Analyze the product distribution. For example, studies on GTN show that different enzymes can yield different ratios of dinitrate and mononitrate products. medwinpublishers.com Understanding if the reduction of undecan-3-ol nitrate proceeds to undecan-3-ol and nitrite is crucial.

Elucidate the role of active site residues, such as specific histidine and tyrosine residues, in substrate binding and catalysis through site-directed mutagenesis studies. medwinpublishers.comnih.gov

Such studies would provide critical insights into the potential for bioremediation of environments contaminated with this compound and its metabolic pathway in biological systems.

Real-time Spectroscopic Monitoring of In Situ Chemical Reactions

Understanding reaction kinetics and identifying transient intermediates is fundamental to optimizing chemical processes and elucidating mechanisms. The application of real-time, in-situ spectroscopic techniques represents a major advance over traditional offline analysis.

For the study of undecan-3-ol nitrate, several advanced techniques could be employed:

Direct Analysis in Real Time Mass Spectrometry (DART-MS): This ambient ionization technique allows for the rapid, direct analysis of reactants and products without sample preparation. It has been successfully used to detect partially nitrated by-products in the synthesis of nitrate ester explosives, providing real-time information on reaction progress and impurity formation. nih.govnist.govresearchgate.net

In-situ UV-vis and Infrared (IR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR spectroscopy can monitor the concentration of reactants and products directly in the reaction vessel. mdpi.com This has been applied to track metabolite concentrations in bioprocesses and could be adapted to monitor the esterification of undecan-3-ol or its subsequent reactions. mdpi.comresearchgate.net Stopped-flow spectroscopy could also be used to measure the kinetics of fast reactions, such as the interaction of undecan-3-ol nitrate with enzymes. nih.gov

These methods would enable rapid optimization of reaction conditions for both chemical synthesis and degradation studies, providing a wealth of data that is often missed with conventional analytical approaches. researchgate.net

Integration of Advanced Computational Techniques with Experimental Data for Predictive Modeling

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) and other electronic structure methods can be used to model key properties of undecan-3-ol nitrate before embarking on extensive experimental work. acs.org

Key areas for computational investigation include:

Thermochemistry and Reaction Pathways: Calculating the energies of reactants, transition states, and products can help predict the feasibility of different synthetic routes and decomposition pathways. acs.org For other alkyl nitrates, computational studies have been crucial in understanding isomerization barriers and reaction energies. acs.org

Molecular Properties: DFT can be used to calculate molecular orbitals (HOMO, LUMO), which are important for understanding reactivity. mdpi.com

Stability Modeling: Computational studies have been used to predict the thermal stability of related compounds, showing, for example, that stability can decrease with increasing alkyl chain length in some ionic liquids. mdpi.comresearchgate.net This approach could predict the thermal and chemical stability of undecan-3-ol nitrate.

Reaction Mechanism Elucidation: Integrating computational models with experimental data from spectroscopic and kinetic studies can provide a more complete picture of reaction mechanisms, such as the decomposition of related nitrate-alkoxy radicals. rsc.org

Predictive modeling can guide experimental design, saving time and resources, and provide a theoretical framework for interpreting experimental results. acs.org

Understanding Long-term Chemical Stability and By-product Evolution in Diverse Environmental Matrices

Atmospheric Chemistry: Smaller alkyl nitrates are known to be involved in the atmospheric nitrogen cycle, acting as temporary reservoirs for nitrogen oxides (NOx). publish.csiro.au Their atmospheric lifetime is influenced by photolysis and reaction with OH radicals. publish.csiro.aupublish.csiro.au Studies on undecan-3-ol nitrate would need to assess its volatility and its fate in the gas phase and as a particulate-bound nitrate, which can be significant for longer-chain alkyl nitrates. copernicus.orgresearchgate.net The lifetime of some gaseous alkyl nitrates in forested environments has been found to be on the order of hours due to efficient uptake by aerosols and dry deposition. copernicus.org

Soil and Water Stability: Nitrate itself is highly mobile in soil and can persist in groundwater for decades. pnas.orgglwqd.orgwho.int The long-term fate of undecan-3-ol nitrate would depend on its hydrolysis rate, its interaction with soil organic matter, and its susceptibility to microbial degradation. kuleuven.be Research should focus on identifying hydrolysis products (undecan-3-ol and nitric acid) and any other degradation by-products under various soil and water conditions (e.g., pH, moisture, microbial activity). tandfonline.comfrontiersin.org Long-term studies, potentially using isotopically labeled compounds, could trace the path of the nitrate group and the alkyl chain through different environmental compartments. pnas.org

Table 2: Investigated Compounds

Compound Name
1,2-dinitroglycerin (1,2-DNG)
1,3-dinitroglycerin (1,3-DNG)
1-mononitroglycerin (1-MNG)
2-mononitroglycerin (2-MNG)
Ethylammonium nitrate
Nitric acid
Nitroglycerin (GTN)
Pentaerythritol tetranitrate (PETN)
Undecan-3-ol

Q & A

Q. What are the critical physicochemical properties of nitric acid relevant to its role as an oxidizing agent in metal dissolution reactions?

Nitric acid (HNO₃) is a strong oxidizer due to its ability to release oxygen radicals, which drive redox reactions. Key properties include:

  • Viscosity : Varies with concentration and temperature (e.g., 60% HNO₃ has a viscosity of 2.5 mPa·s at 20°C, decreasing to 0.7 mPa·s at 100°C) .
  • Thermal stability : Decomposes to NO₂ and H₂O under heat, influencing reaction pathways (e.g., Cu + 4HNO₃ → Cu(NO₃)₂ + 2NO₂ + 2H₂O) .
  • Concentration effects : Dilute HNO₃ (≤65%) favors NO production, while concentrated HNO₃ (>90%) generates NO₂ . Methodological Insight: Optimize reaction conditions by monitoring viscosity, temperature, and acid concentration to control oxidation states of products.

Q. How can undecan-3-ol be characterized in complex mixtures such as essential oils?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard:

  • Retention indices : Undecan-3-ol has a retention index (AI) of 1301 and a molecular formula of C₁₁H₂₄O .
  • Synonym cross-referencing : Differentiate isomers like 2-undecanol (CAS 1653-30-1) from undecan-3-ol using spectral libraries and synthetic standards . Methodological Insight: Use deuterated internal standards to improve quantification accuracy in natural product extracts.

Q. What safety protocols are essential for handling nitric acid in laboratory-scale synthesis?

Key safety measures include:

  • Vapor control : Use fume hoods due to NO₂ emissions (LC₅₀ in rats: 130 mg/m³ over 4 hours) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles, as HNO₃ causes severe burns .
  • Neutralization : Pre-plan disposal with bases (e.g., sodium bicarbonate) to mitigate reactivity . Methodological Insight: Conduct risk assessments using Safety Data Sheets (SDS) and integrate real-time gas sensors for NO₂ detection.

Advanced Research Questions

Q. How do discrepancies in nitric acid’s gas-phase ion energetics data impact mechanistic studies?

Reported proton affinities and enthalpy values vary:

  • ΔrH° ranges from 324.5 kcal/mol to 356.3 kcal/mol depending on experimental methods (e.g., photoelectron spectroscopy vs. ion cyclotron resonance) .
  • Resolution strategy: Cross-validate data using multiple techniques (e.g., tandem mass spectrometry and computational modeling) to reconcile contradictions .

Q. What synthetic challenges arise in the stereoselective preparation of undecan-3-ol derivatives?

Challenges include:

  • Spirocyclic intermediates : 1-azaspiro[4.6]undecan-3-ol requires precise control of ring-opening reactions to avoid racemization .
  • Epoxidation side reactions : Undesired epoxide formation (e.g., tricyclo[6.2.1.0¹,⁵]undecan-3-ol) may occur if oxidation conditions are misoptimized . Methodological Insight: Employ chiral catalysts (e.g., Sharpless epoxidation) and monitor reaction progress via NMR to ensure stereochemical fidelity.

Q. How can nitric acid’s viscosity-concentration relationship improve reactor design for nanoparticle synthesis?

  • Flow dynamics : Higher viscosity at lower temperatures (e.g., 60% HNO₃ at 0°C: 3.5 mPa·s) affects mixing efficiency in microfluidic systems .
  • Process optimization : Use computational fluid dynamics (CFD) to model dissolution rates in hot-cell reactors (Figure 5, ). Methodological Insight: Pair viscosity data with Arrhenius equations to predict temperature-dependent behavior in scaled-up systems.

Q. What analytical strategies resolve co-elution issues for undecan-3-ol in GC/MS?

  • Derivatization : Convert alcohols to trimethylsilyl (TMS) ethers to enhance volatility and separation .
  • Multidimensional chromatography : Use heart-cutting GC×GC-MS to isolate overlapping peaks in complex matrices . Methodological Insight: Validate methods with isotopically labeled analogs (e.g., ¹³C-undecan-3-ol) to confirm retention time reproducibility.

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